3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) under radical conditions . The reaction is initiated by the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Hydroxy-4-methyl-5-(trifluoromethyl)benzyl alcohol or 3-Amino-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is used in various scientific research fields:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Wirkmechanismus
The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Contains a bromine atom but lacks the alcohol group, making it more reactive in substitution reactions.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an alcohol, leading to different biological activities.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C9H8BrF3O |
---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3,14H,4H2,1H3 |
InChI-Schlüssel |
ZAGBQINCBAWJGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.